molecular formula C17H16BrN3O2S B4957589 2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B4957589
M. Wt: 406.3 g/mol
InChI Key: JQBCSLHYUFLVQT-UHFFFAOYSA-N
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Description

2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is a synthetic organic compound with the molecular formula C16H15BrN2O2S It is characterized by the presence of a bromine atom, a benzamide group, and a carbamothioyl group

Properties

IUPAC Name

2-bromo-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c1-2-15(22)19-11-7-9-12(10-8-11)20-17(24)21-16(23)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCSLHYUFLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The brominated benzene derivative is then reacted with an amine, such as 4-aminophenylpropanamide, to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), amines, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Hydrolysis: The amide and carbamothioyl groups can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzamides or thiobenzamides.

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamothioyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{[4-(propionylamino)phenyl]carbamothioyl}benzamide
  • 3-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

Uniqueness

2-bromo-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

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